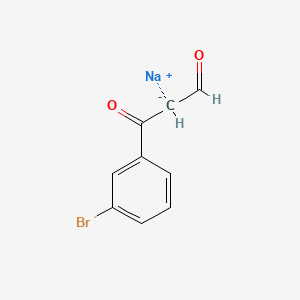

3-Bromo-beta-oxo-benzenepropanal Sodium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;3-(3-bromophenyl)-3-oxopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrO2.Na/c10-8-3-1-2-7(6-8)9(12)4-5-11;/h1-6H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFCJRMCOCKIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)[CH-]C=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675729 | |

| Record name | Sodium 2-(3-bromophenyl)-1-formyl-2-oxoethan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933054-29-6 | |

| Record name | Sodium 2-(3-bromophenyl)-1-formyl-2-oxoethan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-β-oxo-benzenepropanal Sodium Salt: Physicochemical Properties and Experimental Considerations

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-β-oxo-benzenepropanal Sodium Salt (CAS No. 933054-29-6), a halogenated β-ketoaldehyde derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes foundational principles of β-dicarbonyl chemistry, data from structurally similar analogs, and established analytical methodologies to offer a detailed profile for researchers, scientists, and professionals in drug development. The guide covers the compound's chemical identity, predicted physicochemical properties, spectroscopic characteristics, and detailed protocols for its synthesis and characterization. A central focus is placed on the causality behind experimental choices, ensuring a robust and scientifically grounded resource.

Chemical Identity and Structural Elucidation

3-Bromo-β-oxo-benzenepropanal Sodium Salt is the sodium enolate of 3-(3-bromophenyl)-3-oxopropanal. The presence of both a ketone and an aldehyde functional group separated by a single carbon atom classifies it as a β-ketoaldehyde, a subset of β-dicarbonyl compounds.[1]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | sodium;3-(3-bromophenyl)-3-oxopropanal | [2] |

| CAS Number | 933054-29-6 | [3] |

| Molecular Formula | C₉H₆BrNaO₂ | [2][3] |

| Molecular Weight | 249.04 g/mol | [2][3] |

| SMILES | C1=CC(=CC(=C1)Br)C(=O)[CH-]C=O.[Na+] | [2] |

| InChI | InChI=1S/C9H6BrO2.Na/c10-8-3-1-2-7(6-8)9(12)4-5-11;/h1-6H;/q-1;+1 | [2] |

Keto-Enol Tautomerism and Enolate Structure

β-Dicarbonyl compounds exist as an equilibrium mixture of keto and enol tautomers. The acidic nature of the α-hydrogen (the proton on the carbon between the two carbonyl groups) is a key feature, with pKa values typically in the range of 9-11, making them significantly more acidic than simple ketones (pKa ≈ 19-21).[4] This acidity is due to the formation of a resonance-stabilized conjugate base, the enolate ion.

The sodium salt form of the title compound is this stable enolate, where the negative charge is delocalized across the oxygen atoms and the α-carbon. This delocalization is crucial to its stability and reactivity.[5]

Caption: Keto-enol tautomerism and formation of the sodium enolate salt.

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale and Supporting Evidence |

| Appearance | Likely a white to off-white solid. | The sodium salts of organic molecules are typically crystalline solids.[6] |

| Melting Point | Expected to be a high-melting solid, likely >200 °C, and may decompose. | Ionic salts generally have high melting points. For comparison, the related compound 3-(3-Bromophenyl)-3-oxopropanenitrile has a melting point of 93-95 °C. The ionic nature of the sodium salt will significantly increase this value. |

| Solubility | Soluble in water and polar protic solvents (e.g., ethanol). Sparingly soluble to insoluble in nonpolar organic solvents (e.g., hexane, diethyl ether). | As an ionic salt, it is expected to be soluble in polar solvents capable of solvating the sodium and enolate ions. Small aldehydes and ketones show some water solubility, which is enhanced by the ionic character of the salt.[7][8] |

| pKa (of parent β-ketoaldehyde) | Estimated to be in the range of 9-11. | The α-protons of β-dicarbonyl compounds are significantly acidic due to the formation of a resonance-stabilized enolate. This range is typical for this class of compounds.[4] |

| Stability | The solid salt is expected to be relatively stable but hygroscopic. It is sensitive to acidic conditions, which would protonate the enolate to form the neutral β-ketoaldehyde. | Enolates are stable salts but will react with acids.[5] Handling should be under an inert, dry atmosphere to prevent moisture absorption and reaction with atmospheric CO₂. |

Synthesis and Purification Protocol

The most direct and established method for synthesizing β-ketoaldehydes is the Crossed Claisen Condensation . This reaction involves the condensation of an ester with a ketone or, in this case, an ester with a methyl ketone equivalent in the presence of a strong base.[9][10]

Proposed Synthetic Route: Crossed Claisen Condensation

The synthesis of 3-(3-bromophenyl)-3-oxopropanal can be achieved by the reaction of ethyl 3-bromobenzoate with a source of the formyl anion equivalent, such as the enolate of acetaldehyde, or more practically, by reacting ethyl 3-bromobenzoate with ethyl formate using a strong base like sodium ethoxide (NaOEt).

Sources

- 1. ehs.princeton.edu [ehs.princeton.edu]

- 2. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 5. The Chemical Thesaurus Reaction Chemistry Database [chemthes.com]

- 6. 3-Bromobenzonitrile(6952-59-6) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Bromophenylacetonitrile(31938-07-5) 1H NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: The Therapeutic Potential of Brominated β-Dicarbonyl Scaffolds

An In-Depth Technical Guide to 3-Bromo-β-dicarbonyl Compounds: Synthesis, Characterization, and Biological Evaluation of 1-(3-bromophenyl)butane-1,3-dione

A Note on the Subject Compound: Due to a lack of available scientific literature on 3-Bromo-beta-oxo-benzenepropanal Sodium Salt (CAS 933054-29-6), this guide will focus on the structurally related β-diketone, 1-(3-bromophenyl)butane-1,3-dione (CAS 4023-81-8). This analog serves as an exemplary model for understanding the synthesis, characterization, and potential therapeutic applications of brominated β-dicarbonyl compounds in drug discovery and development.

β-dicarbonyl moieties, including β-diketones and β-ketoaldehydes, are pivotal structural motifs in medicinal chemistry. Their ability to exist in keto-enol tautomeric forms allows for diverse interactions with biological targets, while the introduction of a bromine atom can enhance lipophilicity and metabolic stability, or act as a key binding feature. These characteristics make brominated β-dicarbonyls intriguing candidates for the development of novel therapeutics.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the synthesis, characterization, and biological evaluation of 1-(3-bromophenyl)butane-1,3-dione, a representative brominated β-dicarbonyl compound.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Key Properties of 1-(3-bromophenyl)butane-1,3-dione

| Property | Value | Source |

| CAS Number | 4023-81-8 | [1][2] |

| Molecular Formula | C₁₀H₉BrO₂ | [2][3] |

| Molecular Weight | 241.08 g/mol | [2][3] |

| Physical Form | Solid | [3] |

| Melting Point | 94-96 °C | [3] |

| Boiling Point | 331.7 ± 22.0 °C at 760 mmHg | [3] |

| Purity | Typically ≥97% | [3] |

| Storage | Store at room temperature | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum of 1-(3-bromophenyl)butane-1,3-dione in CDCl₃ is expected to show distinct signals for the aromatic, methine, and methyl protons. The aromatic protons on the brominated phenyl ring will likely appear as complex multiplets in the range of δ 7.2-8.0 ppm, with splitting patterns influenced by the bromine substituent.[4][5][6] The enolic proton, if present, would appear as a broad singlet further downfield. The methine proton of the dicarbonyl moiety would likely be a singlet around δ 6.0-6.5 ppm, while the methyl protons would present as a sharp singlet around δ 2.1-2.3 ppm.

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show characteristic peaks for the two carbonyl carbons (likely in the δ 180-200 ppm range), aromatic carbons (δ 120-140 ppm), and the methyl carbon (δ 20-30 ppm). The carbon bearing the bromine atom will also have a characteristic chemical shift.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone groups, typically in the region of 1650-1730 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.

Synthesis of 1-(3-bromophenyl)butane-1,3-dione

The synthesis of β-diketones is most commonly achieved via a Claisen condensation reaction.[8] This involves the reaction of an ester with a ketone in the presence of a strong base.

Proposed Synthetic Pathway

The synthesis of 1-(3-bromophenyl)butane-1,3-dione can be accomplished through a Claisen condensation of 3'-bromoacetophenone with ethyl acetate, using a strong base such as sodium ethoxide or lithium diisopropylamide (LDA).

Caption: Synthetic pathway for 1-(3-bromophenyl)butane-1,3-dione.

Step-by-Step Experimental Protocol

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Base Preparation: Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol. Alternatively, use a commercially available solution.

-

Reaction Initiation: To the flask, add a solution of 3'-bromoacetophenone in anhydrous toluene.

-

Addition of Ester: Slowly add ethyl acetate to the reaction mixture via the dropping funnel at room temperature with vigorous stirring.

-

Reaction Progression: After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold dilute hydrochloric acid to neutralize the excess base and protonate the enolate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Potential Applications in Drug Development

Brominated aromatic compounds and β-dicarbonyls have shown promise in various therapeutic areas.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of brominated organic compounds.[9][10] The electrophilic nature of the carbonyl carbons and the presence of the bromine atom can contribute to interactions with microbial enzymes and other cellular components. The antimicrobial potential of 1-(3-bromophenyl)butane-1,3-dione could be evaluated against a panel of pathogenic bacteria and fungi.[11][12][13][14]

Caption: Proposed mechanism of antimicrobial action.

Anticancer and Cytotoxic Activity

The cytotoxicity of brominated compounds against various cancer cell lines is well-documented.[15][16][17][18][19] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms. The potential of 1-(3-bromophenyl)butane-1,3-dione as a cytotoxic agent could be investigated using in vitro cell-based assays.[20][21][22]

Experimental Protocols for Biological Evaluation

The following are detailed protocols for assessing the antimicrobial and cytotoxic activities of 1-(3-bromophenyl)butane-1,3-dione.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Stock Solution: Dissolve 1-(3-bromophenyl)butane-1,3-dione in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Bacterial Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[23][24]

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in the broth medium to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A375) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[20][22]

-

Compound Treatment: Prepare serial dilutions of 1-(3-bromophenyl)butane-1,3-dione in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated cells as a control.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[25]

Conclusion

While direct research on this compound is limited, the study of its analog, 1-(3-bromophenyl)butane-1,3-dione, provides a valuable framework for understanding the potential of brominated β-dicarbonyl compounds. The synthetic accessibility, coupled with the known biological activities of related structures, positions these compounds as a promising area for further investigation in the quest for novel antimicrobial and anticancer agents. The protocols and data presented in this guide offer a solid foundation for researchers to explore this chemical space.

References

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.

-

Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. (n.d.). CORE. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- El-Gazzar, A. R. B. A., et al. (2015).

- Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io.

-

Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

-

NEW MULTIFUNCTIONAL BROMINE-ACTIVE POLYMERS: SYNTHESIS, PROPERTIES, AND ANTIMICROBIAL ACTIVITY. (n.d.). Retrieved from [Link]

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N

- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). PMC - NIH.

-

ResearchGate. (n.d.). 1953 PDFs | Review articles in BROMINE COMPOUNDS. Retrieved from [Link]

- Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migr

- Synthesis, Characterization and Antimicrobial Activities of some Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives. (2025).

- Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs. (2021). MDPI.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- El-Gazzar, A. R. B. A., et al. (2015).

- High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. (2022). Wiley Online Library.

- Antimicrobial Activities of Bacteria Associated with the Brown Alga Padina pavonica. (2018). Frontiers.

- synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. (2024).

- Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone deriv

-

The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. (n.d.). Retrieved from [Link]

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.

- US Patent US4036887A. (1977). Preparation of 3-bromobenzaldehyde.

- Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clav

- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform

- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (2019). PMC - NIH.

-

PubChem. (n.d.). 1-(4-Bromophenyl)butane-1,3-dione. Retrieved from [Link]

- Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (2018). MDPI.

- Evaluating the Anticancer Potential of Ethanolic Gall Extract of Terminalia chebula (Gaertn.) Retz. (Combretaceae). (2016). PMC - NIH.

-

Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

- Synthesis and bioactivity investigation of benzophenone and its deriv

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

- Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of 2-(4-isobutylphenyl)propionic acid. (2014). PubMed.

- US Patent US6380440B1. (2002). Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene.

- (PDF) Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. (2025).

Sources

- 1. 1-(3-BROMO-PHENYL)-BUTANE-1,3-DIONE | 4023-81-8 [chemicalbook.com]

- 2. 1-(4-Bromophenyl)butane-1,3-dione | C10H9BrO2 | CID 432653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Bromophenyl)-1,3-butanedione | 4023-81-8 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Bromobenzaldehyde(3132-99-8) 1H NMR [m.chemicalbook.com]

- 6. 3-Bromophenylacetic acid(1878-67-7) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Antimicrobial Activities of Bacteria Associated with the Brown Alga Padina pavonica [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. apec.org [apec.org]

- 24. woah.org [woah.org]

- 25. Evaluating the Anticancer Potential of Ethanolic Gall Extract of Terminalia chebula (Gaertn.) Retz. (Combretaceae) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromo-beta-oxo-benzenepropanal Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-beta-oxo-benzenepropanal Sodium Salt, a molecule of interest in organic synthesis and potential pharmaceutical applications. Given the limited direct experimental data in peer-reviewed literature for this specific salt, this document synthesizes information from established chemical principles, data on its non-salt form, and analogous compounds to provide a robust and scientifically grounded resource.

Molecular Structure and Physicochemical Properties

This compound is the sodium enolate of 3-(3-bromophenyl)-3-oxopropanal. The core structure is a 1,3-dicarbonyl compound, which can exist in equilibrium between the keto and enol tautomers. The sodium salt form stabilizes the enolate.

The IUPAC name for the salt is sodium;3-(3-bromophenyl)-3-oxopropanal.[1] Key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 933054-29-6 | [1][2][3][4] |

| Molecular Formula | C₉H₆BrNaO₂ | [1][2][4] |

| Molecular Weight | 249.04 g/mol | [1][4] |

| InChI | InChI=1S/C9H6BrO2.Na/c10-8-3-1-2-7(6-8)9(12)4-5-11;/h1-6H;/q-1;+1 | [1] |

| SMILES | C1=CC(=CC(=C1)Br)C(=O)[CH-]C=O.[Na+] | [1] |

The structure of the enolate ion is depicted below:

Caption: Fig. 1: Structure of 3-Bromo-beta-oxo-benzenepropanal Anion

Synthesis and Purification

A likely synthetic route would involve the acylation of 3'-bromoacetophenone with an appropriate formate ester, such as ethyl formate, using a strong base like sodium ethoxide or sodium hydride.

Proposed Synthetic Protocol:

Reaction: 3'-Bromoacetophenone + Ethyl Formate --(NaOEt)--> this compound

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

-

Base Preparation: Carefully add sodium metal to the ethanol to generate sodium ethoxide in situ.

-

Addition of Ketone: Once the sodium has completely reacted, add 3'-bromoacetophenone to the flask.

-

Addition of Ester: Add ethyl formate dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for several hours, or gently heat to drive the reaction to completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the resulting sodium salt may precipitate from the reaction mixture. The product can be isolated by filtration, washed with a non-polar solvent like diethyl ether to remove unreacted starting materials, and then dried under vacuum.

Caption: Fig. 2: Proposed Synthesis Workflow

Structural Elucidation

The definitive structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 3-bromophenyl ring, likely in the range of 7.0-8.0 ppm. The protons of the propanal backbone would also be present. Due to the enolate form, the aldehydic proton and the alpha-proton would exhibit shifts and couplings that are distinct from the keto tautomer.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons (ketone and aldehyde/enolate), the carbons of the aromatic ring (with the carbon attached to the bromine showing a characteristic shift), and the aliphatic carbons of the propanal chain.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the non-salt form of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern would likely show the loss of the aldehyde group and cleavage at the C-C bonds of the propanal chain, as well as the characteristic isotopic pattern of bromine.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show strong absorption bands for the carbonyl groups. In the keto form, two distinct C=O stretching frequencies would be observed (one for the ketone and one for the aldehyde). In the enolate salt form, the C=O stretching frequencies would be shifted to lower wavenumbers due to resonance, and a C=C stretching band for the enolate double bond would be present. Characteristic bands for the aromatic ring would also be observed.

Caption: Fig. 3: Analytical Workflow for Structural Elucidation

Potential Applications in Research and Drug Development

While there is no specific literature on the applications of this compound, the structural motif of 1,3-dicarbonyls is prevalent in medicinal chemistry and organic synthesis.

A study on the synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanals (where the halogen is at the para position) has demonstrated their potential as antibacterial agents.[5] These compounds showed moderate to potent activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA).[5] This suggests that 3-Bromo-beta-oxo-benzenepropanal, with its bromine at the meta position, could also exhibit interesting antibacterial properties and warrants further investigation in this area.

Furthermore, 1,3-dicarbonyl compounds are versatile synthetic intermediates. The two carbonyl groups can be selectively functionalized, making them valuable building blocks for the synthesis of more complex molecules, including heterocyclic compounds which are a cornerstone of many pharmaceuticals.

References

-

ChemWhat. 3-Bromo-β-oxo-benzenepropanal Sodium Salt CAS#: 933054-29-6. [Link]

-

PubChem. 3-(3-Bromophenyl)-3-oxopropanal. [Link]

-

PubMed. Design, synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanal and their derivatives as novel antibacterial agents. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]

- 3. Process for the preparation of 1,3-dicarbonyl compounds (1998) | Neil Warren Boaz | 10 Citations [scispace.com]

- 4. US6143935A - Process for the preparation of 1,3-dicarbonyl compounds - Google Patents [patents.google.com]

- 5. Design, synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanal and their derivatives as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Bromo-β-oxo-benzenepropanal Sodium Salt: A Technical Guide

Molecular Structure and Tautomerism

3-Bromo-β-oxo-benzenepropanal Sodium Salt possesses a β-keto aldehyde functionality, which can exist in equilibrium between its keto and enol tautomeric forms.[6][7][8] The presence of the sodium cation suggests that the enolate form is significantly stabilized and likely the predominant species, particularly in the solid state and in polar solvents.

DOT Script for Molecular Structures

Caption: Keto-enol tautomerism of 3-Bromo-β-oxo-benzenepropanal.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 3-Bromo-β-oxo-benzenepropanal Sodium Salt, particularly for confirming the predominant tautomeric form.[6][7][9]

¹H NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 9.0 - 9.5 | Doublet | 1H | Aldehydic CH (Enol form) | The aldehydic proton in the enolate form is expected to be deshielded and coupled to the adjacent vinylic proton. |

| 7.2 - 7.8 | Multiplet | 4H | Aromatic CH | Protons on the brominated benzene ring will exhibit complex splitting patterns. |

| 6.0 - 6.5 | Doublet | 1H | Vinylic CH (Enol form) | The vinylic proton is coupled to the aldehydic proton. |

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 190 - 200 | Aldehydic C=O | The aldehydic carbonyl carbon is highly deshielded. |

| 170 - 180 | Ketonic C=O | The ketonic carbonyl carbon is also deshielded. |

| 120 - 140 | Aromatic C | Aromatic carbons will appear in this region, with the carbon bearing the bromine atom being less shielded. |

| 122 | C-Br | The carbon attached to the bromine will be shifted downfield. |

| 100 - 110 | Vinylic CH | The vinylic carbon in the enolate form. |

Infrared (IR) Spectroscopy

IR spectroscopy will provide key information about the functional groups present, particularly the carbonyl groups.

| Predicted Frequency (cm⁻¹) | Functional Group | Rationale |

| 1680 - 1710 | C=O Stretch (Ketone) | The aryl ketone carbonyl stretch is expected in this region.[10] |

| 1650 - 1680 | C=O Stretch (Aldehyde) | The aldehyde carbonyl stretch, potentially lowered due to conjugation in the enolate form. |

| 1580 - 1620 | C=C Stretch (Enolate) | The carbon-carbon double bond in the enolate form will have a strong absorption. |

| 3000 - 3100 | C-H Stretch (Aromatic) | Aromatic C-H stretching vibrations. |

| 2700 - 2900 | C-H Stretch (Aldehyde) | The characteristic C-H stretch of the aldehyde group. |

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern.

| m/z | Fragment | Rationale |

| 248/250 | [M-Na+H]⁻ | The molecular ion of the free β-keto aldehyde, showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br). |

| 183/185 | [Br-C₆H₄-CO]⁺ | Fragmentation corresponding to the bromobenzoyl cation. |

| 155/157 | [Br-C₆H₄]⁺ | Loss of the carbonyl group from the bromobenzoyl cation. |

| 105 | [C₆H₅-CO]⁺ | Benzoyl cation (if bromine is lost). |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

Synthesis of 3-Bromo-β-oxo-benzenepropanal Sodium Salt

A plausible synthetic route involves a Claisen-Schmidt condensation between 3-bromobenzaldehyde and acetaldehyde, followed by treatment with a base like sodium ethoxide to form the sodium salt.[11][12][13]

Step-by-Step Protocol:

-

Dissolve 3-bromobenzaldehyde in ethanol.

-

Slowly add an aqueous solution of sodium hydroxide and acetaldehyde at low temperature.

-

Stir the reaction mixture until the formation of 3-(3-bromophenyl)acrolein is complete (monitored by TLC).

-

Isolate and purify the intermediate chalcone.

-

Treat the purified chalcone with sodium ethoxide in ethanol to yield the desired 3-Bromo-β-oxo-benzenepropanal Sodium Salt.

-

The product can be precipitated and collected by filtration.

DOT Script for Synthetic Workflow

Caption: Plausible synthetic workflow for the target compound.

Spectroscopic Analysis

NMR Spectroscopy

-

Prepare a ~10 mg/mL solution of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra, including DEPT-135 and DEPT-90 experiments to aid in peak assignment.

-

Two-dimensional NMR experiments such as COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations.

IR Spectroscopy

-

Acquire the IR spectrum using an ATR-FTIR spectrometer.

-

Ensure the sample is dry to avoid interference from water bands.

-

Collect the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using electrospray ionization (ESI) mass spectrometry in both positive and negative ion modes.

-

Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition.

Conclusion

The structural elucidation of 3-Bromo-β-oxo-benzenepropanal Sodium Salt can be effectively achieved through a combination of NMR, IR, and MS techniques. While direct experimental data is scarce, the predicted spectra, based on the well-understood chemistry of β-dicarbonyl compounds and related structures, provide a robust framework for its characterization. The pronounced stability of the enolate form is expected to be a defining feature in its spectroscopic profile. The experimental protocols outlined in this guide provide a clear path for obtaining and interpreting the necessary data.

References

- Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR - Thermo Fisher Scientific.

- Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate | The Journal of Physical Chemistry - ACS Public

- Tautomerism Detected by NMR - Encyclopedia.pub.

- Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid.

- EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR - ASU Core Research Facilities.

- 3-Bromo-β-oxo-benzenepropanal Sodium Salt 933054-29-6 wiki - Guidechem.

- 3-Bromo-β-oxo-benzenepropanal Sodium Salt CAS#: 933054-29-6 - ChemWh

- Advances in detecting α-dicarbonyl compounds: Insights

- CAS 933054-29-6 3-Bromo-β-oxo-benzenepropanal sodium salt - BOC Sciences.

- 3-Bromo-β-oxo-benzenepropanal Sodium Salt | CAS 933054-29-6 | SCBT.

- 3-Bromo-β-oxo-benzenepropanal Sodium Salt | 933054-29-6 - ChemicalBook.

- 3-Bromobenzaldehyde | C7H5BrO | CID 76583 - PubChem.

- Benzaldehyde, 3-bromo- - the NIST WebBook.

- Recent Developments in the Synthesis of β-Diketones - PMC - PubMed Central - NIH.

- Beta-Keto Aldehydes: Definition, Formation, and Significance - Univen FM 99.8 Mhz.

- Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems - Pearson.

- Determination of Beta-Dicarbonyl Compounds | Analytical Chemistry - ACS Public

- Benzaldehyde, 3-bromo- - the NIST WebBook.

- The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes - ResearchG

- Benzenepropanal | C9H10O | CID 7707 - PubChem - NIH.

- The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes - Organic Reactions.

- Benzenepropanal - the NIST WebBook - National Institute of Standards and Technology.

- Benzaldehyde - the NIST WebBook - National Institute of Standards and Technology.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 4. scbt.com [scbt.com]

- 5. 3-Bromo-β-oxo-benzenepropanal Sodium Salt | 933054-29-6 [m.chemicalbook.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzaldehyde, 3-bromo- [webbook.nist.gov]

- 11. univenfm.co.za [univenfm.co.za]

- 12. researchgate.net [researchgate.net]

- 13. organicreactions.org [organicreactions.org]

An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-β-oxo-benzenepropanal Sodium Salt

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical aspects of stability and storage for 3-Bromo-β-oxo-benzenepropanal Sodium Salt (CAS No. 933054-29-6).[1][][3] Adherence to these guidelines is essential for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding personnel.

Introduction: Understanding the Molecule's Intrinsic Instability

3-Bromo-β-oxo-benzenepropanal Sodium Salt is a specialized organic compound with a molecular formula of C₉H₆BrNaO₂ and a molecular weight of approximately 249.04 g/mol .[][4] Its structure, featuring a β-keto aldehyde functional group stabilized as a sodium enolate, confers significant reactivity. This reactivity is the primary driver of its utility in synthesis but also the source of its inherent instability.

The key structural features dictating its stability profile are:

-

β-Keto Aldehyde System: This arrangement is prone to keto-enol tautomerism.[5] While the sodium salt form locks the molecule in its enolate state, this equilibrium can be re-established in the presence of protic solvents or acidic impurities.

-

Sodium Enolate: Enolates are powerful nucleophiles and are highly sensitive to moisture and atmospheric components.[6][7] The ionic nature of the sodium-oxygen bond makes the compound hygroscopic, meaning it readily absorbs water from the atmosphere.

-

Aldehyde Group: Aldehydes are susceptible to oxidation, which can convert the aldehyde to a carboxylic acid, and self-condensation reactions (aldol condensation), which can lead to oligomerization or polymerization.[5]

Understanding these chemical principles is the foundation for establishing proper handling and storage protocols. The primary goal is to rigorously exclude atmospheric moisture, oxygen, and acidic contaminants.

Primary Degradation Pathways

The principal mechanisms by which 3-Bromo-β-oxo-benzenepropanal Sodium Salt degrades are hydrolysis, oxidation, and self-condensation. Each pathway leads to the formation of impurities that can compromise or invalidate experimental results.

Hydrolysis

Exposure to moisture is the most immediate and critical threat. The enolate anion is a strong base and will readily abstract a proton from water, converting the salt back to its neutral β-keto aldehyde form. This process compromises the integrity of the salt and introduces water, which can facilitate further degradation.

Oxidation

The aldehyde functional group is susceptible to oxidation, particularly in the presence of atmospheric oxygen. This reaction converts the aldehyde to the corresponding carboxylic acid, 3-(3-bromophenyl)-3-oxopropanoic acid. This impurity can alter the compound's reactivity and chromatographic profile.

Aldol Condensation

In solution, particularly if the pH is not controlled, the neutral β-keto aldehyde form can undergo base-catalyzed self-condensation.[5] This reaction leads to the formation of higher molecular weight impurities, which can be difficult to characterize and remove.

Diagram: Key Degradation Pathways

The following diagram illustrates the primary routes of degradation for 3-Bromo-β-oxo-benzenepropanal Sodium Salt upon exposure to common laboratory conditions.

Caption: Primary degradation routes for the title compound.

Recommended Storage and Handling Protocols

Given the compound's sensitivity, rigorous adherence to inert atmosphere techniques is mandatory.[8] Failure to do so will result in rapid degradation.

Long-Term Storage

Table 1: Recommended Long-Term Storage Conditions

| Parameter | Condition | Rationale |

| Temperature | -20°C | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen.[9] |

| Container | Tightly sealed, amber glass vial | Protects from light and ensures an airtight seal. |

| Location | Desiccator within a freezer | Provides a secondary barrier against moisture ingress. |

The compound should be stored in a dedicated freezer or cold room that is not subject to frequent temperature fluctuations.

Handling the Solid Compound

All manipulations of the solid material must be performed under an inert atmosphere, either within a glovebox or using Schlenk line techniques.[10]

Diagram: Inert Atmosphere Weighing Workflow

Caption: Recommended workflow for weighing the solid compound.

Preparing Solutions

Solutions should be prepared for immediate use. If a stock solution must be stored, it should be for the shortest duration possible under an inert atmosphere at low temperature.

Protocol: Preparation of a 10 mM Stock Solution in Anhydrous DMSO

-

Glassware Preparation: Ensure all glassware (vial, volumetric flask, syringes) is rigorously dried by oven-heating overnight (e.g., 125°C) and cooled under a stream of dry nitrogen or in a desiccator.[11]

-

Inert Atmosphere: Perform all steps in a glovebox or under a positive pressure of argon/nitrogen.

-

Solvent Preparation: Use a new, sealed bottle of anhydrous dimethyl sulfoxide (DMSO). Anhydrous solvents packaged with Sure/Seal™ caps are ideal for this purpose, allowing withdrawal via syringe without compromising the bottle's atmosphere.[11][12]

-

Weighing: Following the workflow in Fig. 2, weigh the required amount of 3-Bromo-β-oxo-benzenepropanal Sodium Salt into a tared, dry vial. For a 10 mL solution of 10 mM, this would be 2.49 mg.

-

Dissolution: Using a dry, inert gas-purged syringe, add the desired volume of anhydrous DMSO to the vial containing the compound.

-

Mixing: Gently swirl or vortex the vial until the solid is completely dissolved.

-

Storage (if necessary): If immediate use is not possible, blanket the solution with argon, seal the vial tightly with a septum cap, wrap with parafilm, and store at -20°C. Use within 24-48 hours.

Assessing Compound Stability: A Proactive Approach

Regularly assessing the purity of the compound, especially from older batches or frequently accessed containers, is a critical component of quality control. High-Performance Liquid Chromatography (HPLC) is the recommended method for this analysis.

Table 2: Example HPLC Method for Purity Assessment

| Parameter | Condition |

| Column | C18 Reverse-Phase, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

| Sample Prep | Dilute stock solution in Mobile Phase A/B (50:50) |

A stability study would involve analyzing a sample stored under recommended conditions at defined time points (e.g., T=0, 1 month, 3 months, 6 months) and comparing the chromatograms. The appearance of new peaks or a decrease in the main peak's area percentage would indicate degradation.

Conclusion

The chemical integrity of 3-Bromo-β-oxo-benzenepropanal Sodium Salt is critically dependent on the rigorous exclusion of moisture and oxygen. Its hygroscopic nature and the reactivity of the enolate and aldehyde functionalities necessitate storage at -20°C under an inert atmosphere. All handling must be conducted using appropriate inert atmosphere techniques, such as a glovebox or Schlenk line. By implementing these protocols, researchers can ensure the compound's stability, leading to reliable and reproducible scientific outcomes.

References

-

ChemWhat. (n.d.). 3-Bromo-β-oxo-benzenepropanal Sodium Salt CAS#: 933054-29-6. Retrieved from [Link]

-

Univen FM 99.8 Mhz. (n.d.). Beta-Keto Aldehydes: Definition, Formation, and Significance. Retrieved from [Link]

-

Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Enolate. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 21.4: Enolates. Retrieved from [Link]

Sources

- 1. 3-Bromo-β-oxo-benzenepropanal Sodium Salt | 933054-29-6 [m.chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. scbt.com [scbt.com]

- 5. univenfm.co.za [univenfm.co.za]

- 6. Enolate - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]

- 9. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 10. molan.wdfiles.com [molan.wdfiles.com]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Solubility of 3-Bromo-β-oxo-benzenepropanal Sodium Salt in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-β-oxo-benzenepropanal Sodium Salt. As a sodium enolate, its solubility is governed by a complex interplay of solvent polarity, proticity, and the inherent ionic nature of the salt. This document delineates the theoretical underpinnings of its solubility, provides detailed experimental protocols for its quantitative determination, and offers insights into solvent selection for various applications in research and drug development. The methodologies presented herein are designed to ensure scientific rigor and reproducibility, providing researchers with a robust framework for their investigations.

Introduction: Understanding the Molecular Profile of 3-Bromo-β-oxo-benzenepropanal Sodium Salt

3-Bromo-β-oxo-benzenepropanal Sodium Salt is an organic salt with the chemical formula C₉H₆BrNaO₂ and a molecular weight of approximately 249.04 g/mol [1][]. Its structure, featuring a sodium cation and an enolate anion, is the primary determinant of its physical and chemical properties, most notably its solubility. The enolate anion is characterized by a delocalized negative charge across the oxygen and carbon atoms of the β-dicarbonyl system, which is further influenced by the presence of a brominated benzene ring.

The ionic nature of the sodium-enolate bond suggests a preference for polar solvents that can effectively solvate the sodium cation and the enolate anion. However, the organic backbone of the molecule introduces a degree of lipophilicity, which may confer partial solubility in less polar organic solvents. This dual character makes a systematic study of its solubility across a spectrum of solvents essential for its effective use in synthesis, purification, and formulation.

Theoretical Framework for Solubility

The solubility of an organic salt like 3-Bromo-β-oxo-benzenepropanal Sodium Salt is primarily dictated by the principle of "like dissolves like"[3]. This principle is rooted in the polarity of both the solute and the solvent. Polar solvents possess dipole moments and can engage in intermolecular interactions such as hydrogen bonding and dipole-dipole forces, which are crucial for dissolving polar and ionic compounds.

Key Factors Influencing Solubility:

-

Solvent Polarity: Highly polar solvents are generally better at solvating ions. The dielectric constant of a solvent is a good indicator of its polarity. Water, with its high dielectric constant, is an excellent solvent for many salts. Organic solvents exhibit a wide range of polarities.

-

Protic vs. Aprotic Solvents: Protic solvents, such as alcohols, contain hydrogen atoms bonded to electronegative atoms (like oxygen) and can act as hydrogen bond donors. These are particularly effective at solvating anions. Aprotic polar solvents, like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), lack this ability but are still effective at solvating cations.

-

Lattice Energy: In its solid state, 3-Bromo-β-oxo-benzenepropanal Sodium Salt exists in a crystal lattice. The energy required to break this lattice (lattice energy) must be overcome by the energy released during the solvation of the ions.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic[4]. However, this is not universally true and must be determined experimentally.

-

Common Ion Effect: The presence of a common ion (e.g., from another sodium salt) in the solvent can decrease the solubility of the salt.

The interplay of these factors determines the extent to which 3-Bromo-β-oxo-benzenepropanal Sodium Salt will dissolve in a given organic solvent. A logical workflow for assessing solubility is depicted below.

Caption: Logical workflow for predicting the solubility of an organic salt.

Experimental Determination of Solubility

Given the lack of readily available public data on the solubility of 3-Bromo-β-oxo-benzenepropanal Sodium Salt, empirical determination is necessary. The following protocols are designed to provide accurate and reproducible solubility data.

Materials and Equipment

-

3-Bromo-β-oxo-benzenepropanal Sodium Salt (high purity)

-

A range of organic solvents (analytical grade or higher), for example:

-

Protic Polar: Methanol, Ethanol

-

Aprotic Polar: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)

-

Nonpolar: Toluene, Hexanes, Dichloromethane (DCM)

-

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Protocol: Equilibrium Solubility Determination

This method, also known as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound[5].

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Bromo-β-oxo-benzenepropanal Sodium Salt to a series of vials, each containing a known volume (e.g., 1 mL) of the selected organic solvents. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A preliminary experiment of 24 to 48 hours is recommended to establish the equilibration time[6].

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of 3-Bromo-β-oxo-benzenepropanal Sodium Salt of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., DMSO or methanol).

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the filtered supernatant from the saturated solutions into the HPLC system.

-

Determine the concentration of the solute in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Caption: Experimental workflow for equilibrium solubility determination.

Expected Solubility Profile and Discussion

Based on the structure of 3-Bromo-β-oxo-benzenepropanal Sodium Salt, a qualitative solubility profile can be predicted.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The polar O-H bond can effectively solvate both the sodium cation and the enolate anion through hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic | DMSO, DMF | High to Moderate | These solvents have high dielectric constants and can effectively solvate the sodium cation. Solvation of the enolate anion is less effective than in protic solvents. |

| Polar Aprotic (Moderate) | Acetonitrile, THF | Low to Moderate | These solvents are less polar than DMSO and DMF, leading to weaker solvation of the ions. THF is a common solvent for the formation of enolates[7]. |

| Nonpolar | Toluene, Hexanes | Very Low / Insoluble | The lack of polarity and inability to form significant intermolecular interactions with the ionic salt will result in poor solvation. |

| Halogenated | Dichloromethane (DCM) | Low | While having a dipole moment, DCM is a poor solvent for ionic compounds. |

It is important to note that carboxylate anions are generally less soluble in ethanol than their protonated forms and are typically more soluble in water than in ethanol[8]. This suggests that while soluble in alcohols, the solubility of 3-Bromo-β-oxo-benzenepropanal Sodium Salt might be lower than in water.

Conclusion and Recommendations

The solubility of 3-Bromo-β-oxo-benzenepropanal Sodium Salt is a critical parameter for its application in organic synthesis and pharmaceutical development. This guide has provided a theoretical framework for understanding its solubility and a detailed, robust protocol for its experimental determination.

For practical applications, it is recommended that researchers:

-

Perform solubility screening in a range of solvents to identify suitable candidates for their specific needs.

-

Consider the impact of temperature on solubility, especially for crystallization processes.

-

Be mindful of the potential for the common ion effect when working with solutions containing other sodium salts.

The experimental data generated using the protocols outlined herein will provide a valuable resource for the scientific community and facilitate the effective utilization of 3-Bromo-β-oxo-benzenepropanal Sodium Salt in various research and development endeavors.

References

-

ChemWhat. 3-Bromo-β-oxo-benzenepropanal Sodium Salt CAS#: 933054-29-6. [Link]

-

Journal of Chemical Theory and Computation. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

-

Chemistry LibreTexts. Synthesis of Enols and Enolates. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?[Link]

-

Chemistry LibreTexts. 17.3: Factors that Affect Solubility. [Link]

-

ResearchGate. Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1.13. [Link]

-

YouTube. Factors Affecting Solubility. [Link]

Sources

Unveiling the Bioactive Potential of 3-Bromo-β-oxo-benzenepropanal Sodium Salt: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential to modulate key biological pathways is of paramount importance. 3-Bromo-β-oxo-benzenepropanal Sodium Salt, a molecule characterized by a unique combination of a bromo-aromatic ring, a β-dicarbonyl system, and an α,β-unsaturated aldehyde, presents a compelling case for investigation. While direct biological data for this specific compound remains limited, its structural motifs are well-documented in medicinal chemistry for their interactions with critical cellular targets. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for exploring the potential biological activities of this compound. By dissecting its chemical architecture, we can formulate hypotheses regarding its mechanism of action and outline robust experimental strategies for validation.

Chemical Profile of 3-Bromo-β-oxo-benzenepropanal Sodium Salt

A thorough understanding of the physicochemical properties of a compound is the foundation for any biological investigation.

| Property | Value | Source |

| CAS Number | 933054-29-6 | [1][2] |

| Molecular Formula | C9H6BrNaO2 | [1][2] |

| Molecular Weight | 249.04 g/mol | [1] |

| Synonyms | Sodium 3-bromo-β-oxobenzenepropanal | N/A |

| Structure | A sodium salt of a brominated aromatic β-oxo-propanal | N/A |

The presence of an α,β-unsaturated carbonyl system renders the molecule susceptible to nucleophilic attack, a key feature in its potential interactions with biological macromolecules.[3] The β-dicarbonyl moiety can exist in keto-enol tautomeric forms, influencing its reactivity and potential for metal chelation and antioxidant activity.[4] The bromo-substitution on the benzene ring can affect the compound's lipophilicity, metabolic stability, and potential for specific interactions within protein binding pockets.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the distinct structural features of 3-Bromo-β-oxo-benzenepropanal Sodium Salt, we can postulate several potential biological activities. The following sections will delve into the rationale behind these hypotheses and propose experimental workflows for their investigation.

Modulation of Cellular Stress Response Pathways: Nrf2 Activation and NF-κB Inhibition

The α,β-unsaturated carbonyl moiety is a well-known electrophilic center that can react with soft nucleophiles, such as the thiol groups of cysteine residues in proteins, via a Michael-type addition.[5][6] This reactivity is central to the modulation of two critical signaling pathways that govern cellular responses to stress and inflammation: the Nrf2-Keap1 and the NF-κB pathways.

Nrf2-Keap1 Pathway Activation:

The transcription factor Nrf2 is a master regulator of the antioxidant response.[7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[7] Keap1 is rich in reactive cysteine residues that act as sensors for electrophiles.[7] Electrophilic compounds, such as those containing an α,β-unsaturated carbonyl, can covalently modify these cysteines, leading to a conformational change in Keap1 that disrupts its ability to bind Nrf2.[5][8] This allows newly synthesized Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the expression of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.[7][9]

NF-κB Pathway Inhibition:

The transcription factor NF-κB is a key regulator of inflammation, immunity, and cell survival.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs.[10] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[10] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The catalytic subunits of the IKK complex contain critical cysteine residues in their activation loops. Electrophilic compounds can directly modify these cysteines, thereby inhibiting IKK activity and preventing the downstream activation of NF-κB.[11][12]

Antioxidant Activity

The β-dicarbonyl moiety is a known structural feature in compounds with antioxidant properties.[4] This activity can be attributed to several mechanisms, including the ability to scavenge free radicals and chelate pro-oxidant metal ions. The enol form of the β-dicarbonyl can readily donate a hydrogen atom to a free radical, thereby neutralizing it.

Enzyme Inhibition: A Focus on Histone Acetyltransferases (HATs)

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group to lysine residues on histone tails.[13] The dysregulation of HAT activity is implicated in various diseases, including cancer.[14] Several natural and synthetic compounds containing β-dicarbonyl or related functionalities have been identified as HAT inhibitors.[13][15] The mechanism of inhibition can involve competition with the natural substrate, acetyl-CoA, or interaction with the enzyme's active site. The electrophilic nature of the α,β-unsaturated aldehyde in the target molecule could also contribute to irreversible inhibition through covalent modification of the enzyme.

Experimental Protocols for Biological Evaluation

To empirically test the hypothesized biological activities, a tiered experimental approach is recommended. This should begin with an assessment of general cytotoxicity, followed by specific assays to probe the predicted mechanisms of action.

Experimental Workflow

Protocol 1: Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[2][16] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[3][17]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[18]

-

Compound Treatment: Prepare serial dilutions of 3-Bromo-β-oxo-benzenepropanal Sodium Salt in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO, at a final concentration not exceeding 0.5%) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[18]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: In Vitro Antioxidant Activity using DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the antioxidant capacity of a compound.[1][19] DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the decrease in absorbance at 517 nm is measured.[20]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.[19]

-

Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound or standard at different concentrations.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. Plot the percentage of scavenging against the compound concentration to determine the IC50 value.

Protocol 3: Nrf2 Activation Assessment using an ARE-Luciferase Reporter Assay

Principle: This assay utilizes a cell line that has been stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.[4][21] Activation of the Nrf2 pathway leads to the binding of Nrf2 to the ARE, driving the expression of luciferase, which can be quantified by measuring luminescence.

Step-by-Step Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2-ARE-C8) that contains the ARE-luciferase reporter construct. For transient transfections, co-transfect cells with the ARE-luciferase plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Compound Treatment: Seed the cells in a 96-well plate and treat with various concentrations of 3-Bromo-β-oxo-benzenepropanal Sodium Salt for 12-24 hours.[4] Include a vehicle control and a known Nrf2 activator (e.g., sulforaphane) as a positive control.[21]

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Luminescence Measurement: Add a luciferase substrate to the cell lysates and measure the luminescence using a luminometer.[4] If a dual-luciferase system is used, measure both firefly and Renilla luciferase activities.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (for transient transfections) or to the total protein concentration. Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value (the concentration that produces 50% of the maximal response).

Protocol 4: NF-κB Inhibition Assessment using an NF-κB Luciferase Reporter Assay

Principle: This assay employs a cell line containing a luciferase reporter gene driven by an NF-κB response element.[22][23] Inhibition of the NF-κB pathway will result in a decrease in luciferase expression upon stimulation with a pro-inflammatory agent.[24]

Step-by-Step Methodology:

-

Cell Culture: Use a cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293/NF-κB-luc).

-

Compound Pre-treatment: Seed the cells in a 96-well plate and pre-treat with different concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.[25] Include unstimulated and vehicle-treated stimulated controls.

-

Cell Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity as described in the Nrf2 activation assay protocol.[23]

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activity relative to the stimulated vehicle control. Determine the IC50 value for the inhibition of NF-κB activation.

Protocol 5: Histone Acetyltransferase (HAT) Inhibition Assay

Principle: This is a fluorescence-based assay that measures the activity of a specific HAT enzyme (e.g., p300/CBP or PCAF). The assay detects the production of coenzyme A (CoA-SH), a product of the acetyl-CoA-dependent acetylation of a histone peptide substrate.[26][27] The free CoA-SH reacts with a fluorescent probe to generate a signal that is proportional to the HAT activity.[28]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the HAT enzyme, histone peptide substrate (e.g., H3 or H4 peptide), acetyl-CoA, and the test compound in an appropriate assay buffer.

-

Enzyme Reaction: In a 96-well plate, incubate the HAT enzyme with the test compound at various concentrations for a short period. Initiate the reaction by adding the histone peptide and acetyl-CoA.[29]

-

Reaction Termination and Signal Development: Stop the reaction and add a developer solution containing a thiol-reactive fluorescent probe.[29]

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HAT inhibition relative to a no-inhibitor control. Determine the IC50 value for HAT inhibition.

Conclusion

3-Bromo-β-oxo-benzenepropanal Sodium Salt represents a molecule of significant interest for biological investigation due to its unique combination of reactive and potentially bioactive functional groups. The presence of an α,β-unsaturated carbonyl system strongly suggests a potential to modulate cellular stress and inflammatory pathways through interaction with key regulatory proteins like Keap1 and IKK. Furthermore, the β-dicarbonyl moiety points towards potential antioxidant and enzyme-inhibitory activities. The experimental framework provided in this guide offers a systematic and robust approach to validate these hypotheses. Successful elucidation of the biological activities of this compound could pave the way for the development of novel therapeutic agents for a range of diseases underpinned by oxidative stress, inflammation, and epigenetic dysregulation.

References

-

ChemWhat. 3-Bromo-β-oxo-benzenepropanal Sodium Salt CAS#: 933054-29-6. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

Bowdish Lab. NF-KBLUCIFERASE ASSAY. [Link]

-

National Center for Biotechnology Information. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]

-

National Center for Biotechnology Information. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. [Link]

-

Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

-

JoVE (Journal of Visualized Experiments). Assays for Validating Histone Acetyltransferase Inhibitors. [Link]

-

Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

-

ACME Research Solutions. DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

-

Encyclopedia.pub. NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety. [Link]

-

G-Biosciences. DPPH Antioxidant Assay. [Link]

-

Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]

-

ResearchGate. Mechanism of activation of KEAP1-NRF2-ARE pathway by α,β-unsaturated... [Link]

-

Scribd. Antioxidant Activity by DPPH Assay in Vitro Protoc | PDF. [Link]

-

SpringerLink. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. [Link]

-

MDPI. DPPH Radical Scavenging Assay. [Link]

-

Indigo Biosciences. Human Nuclear Factor (erythroid-derived2)-like 2 (Nrf2; NFE2L2) Reporter Assay System. [Link]

-

National Center for Biotechnology Information. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. [Link]

-

F1000Research. Activation of the Keap1-Nrf2 pathway by specioside and the n-butanol extract from the inner bark of Tabebuia rosea (Bertol) DC. [Link]

-

MDPI. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. [Link]

-

PubMed. Inhibitory feedback control of NF-κB signalling in health and disease. [Link]

-

National Center for Biotechnology Information. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer. [Link]

-

PubMed. Chemical biology of histone acetyltransferase natural compounds modulators. [Link]

-

National Center for Biotechnology Information. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. [Link]

-

Semantic Scholar. Characterization of novel inhibitors of histone acetyltransferases. [Link]

-

PubMed. Histone acetyltransferase inhibitors and preclinical studies. [Link]

-

ACS Publications. Mechanism of Bacterial Arginine N-Glycosylation: A Chemically Challenging Post-Translational Modification. [Link]

-

PubMed. Histone acetyltransferase inhibitors: An overview in synthesis, structure-activity relationship and molecular mechanism. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. clyte.tech [clyte.tech]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of the Keap1-Nrf2 pathway by... | F1000Research [f1000research.com]

- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 12. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical biology of histone acetyltransferase natural compounds modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Histone acetyltransferase inhibitors and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. static.igem.wiki [static.igem.wiki]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

- 20. mdpi.com [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. bowdish.ca [bowdish.ca]